molecular formula C10H12BrNO2 B310401 N-(4-bromophenyl)-2-ethoxyacetamide

N-(4-bromophenyl)-2-ethoxyacetamide

Cat. No.: B310401
M. Wt: 258.11 g/mol
InChI Key: QWUSUUMVZKKSHE-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-ethoxyacetamide is a brominated aromatic acetamide derivative characterized by a 4-bromophenyl group attached to an ethoxy-substituted acetamide backbone. For instance, N-(4-bromophenyl)acetamide derivatives are frequently synthesized via microwave-assisted amidation of acid/ester precursors with 4-bromoaniline, as demonstrated in quinoline- and naphthalene-based analogs . The ethoxy group in the 2-position likely influences solubility, electronic properties, and biological interactions, as seen in structurally related compounds .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

N-(4-bromophenyl)-2-ethoxyacetamide

InChI

InChI=1S/C10H12BrNO2/c1-2-14-7-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

QWUSUUMVZKKSHE-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=C(C=C1)Br

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-bromophenyl)-2-ethoxyacetamide, highlighting substituent variations, molecular properties, and biological activities:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound - Ethoxy (-OCH₂CH₃) at C2 C₁₀H₁₂BrNO₂ 258.12 Hypothesized enhanced lipophilicity N/A
N-(4-Bromophenyl)-2-(2-thienyl)acetamide - Thiophene at C2 C₁₂H₁₀BrNOS 296.19 Antimycobacterial activity
N-(4-Bromophenyl)-2-(4-formyl-2-methoxy-phenoxy)acetamide - Formyl/methoxy-phenoxy at C2 C₁₆H₁₄BrNO₄ 364.19 Potential as a synthetic intermediate
N-(4-Bromophenyl)-2-iodoacetamide - Iodo at C2 C₈H₇BrINO 339.96 Halogenated intermediate
Pyridazinone-based analogs (e.g., FPR ligands) - Pyridazinone core with methoxybenzyl groups Varies ~450–500 FPR1/FPR2 agonism; neutrophil activation
N-(4-Bromophenyl)maleimide - Maleimide at C2 C₁₀H₇BrN₂O₂ 283.08 Monoacylglycerol lipase inhibition (IC₅₀ = 4.37 μM)

Key Observations:

Substituent Effects on Bioactivity :

  • The ethoxy group in this compound may enhance metabolic stability compared to smaller substituents (e.g., methyl or hydrogen) due to steric and electronic effects. In contrast, thiophene -containing analogs exhibit antimycobacterial activity, likely due to π-π interactions with microbial targets .
  • Halogen Substitution : Bromine at the 4-position is common across analogs. Studies on N-(4-halophenyl)maleimides (halogen = F, Cl, Br, I) show minimal variation in inhibitory potency (IC₅₀ ~4–7 μM), suggesting bromine’s size and electronegativity are optimal for target binding without steric hindrance .

Synthetic Methods: Microwave-assisted synthesis (e.g., 150°C, 800 W, solvent-free or DMF) is a preferred route for N-(4-bromophenyl)acetamides, achieving high yields in ≤2 hours . Catalysts like KF/Al₂O₃ or silica gel improve reaction efficiency in naphthalene/quinoline-based analogs, which could be extrapolated to ethoxy-substituted derivatives .

Pharmacological Profiles: Pyridazinone derivatives with 4-bromophenyl groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]-acetamide, demonstrate potent FPR2 agonism (calcium mobilization EC₅₀ < 1 μM), highlighting the role of aromatic substituents in receptor specificity .

Physicochemical and Structural Insights

  • Bond Length Variations : X-ray crystallography of N-(4-bromophenyl)acetamide derivatives reveals consistent C–Br bond lengths (~1.89–1.91 Å) and acetamide backbone geometry (C1–C2: ~1.50 Å; N1–C2: ~1.35 Å), suggesting structural stability across analogs .
  • Electronic Effects : The ethoxy group’s electron-donating nature may reduce electrophilicity at the acetamide carbonyl compared to electron-withdrawing groups (e.g., trifluoroacetyl in N-(4-bromophenethyl)-2,2,2-trifluoroacetamide) .

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